N-(3-fluorocyclobutyl)formamide
Description
Properties
Molecular Formula |
C5H8FNO |
|---|---|
Molecular Weight |
117.12 g/mol |
IUPAC Name |
N-(3-fluorocyclobutyl)formamide |
InChI |
InChI=1S/C5H8FNO/c6-4-1-5(2-4)7-3-8/h3-5H,1-2H2,(H,7,8) |
InChI Key |
PNXCFMZSIYMVRD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1F)NC=O |
Origin of Product |
United States |
Preparation Methods
Patent-Described Method for N-(3,3-difluorocyclobutyl)formamide Preparation
A notable process is described in a patent (WO2020127887A1), which focuses on preparing N-(3,3-difluorocyclobutyl)formamide as an intermediate for further transformations, such as isonitrile synthesis. The process involves the following steps:
| Step | Description | Reagents/Conditions |
|---|---|---|
| (a) | Mixing N-(3,3-difluorocyclobutyl)formamide with an aprotic organic solvent | Solvents: Ethyl acetate (EtOAc), tetrahydrofuran (THF), acetonitrile, 1,4-dioxane, DMF, DMA |
| (b) | Reaction of the formamide with propylphosphonic acid anhydride in the presence of a tertiary amine base | Tertiary amines: triethylamine, diisopropylethylamine, DBU, DABCO, quinuclidine; Temperature: -78°C to 30°C initially, then heating to 30°C–77°C |
This method offers several advantages:
- Avoids additional purification steps after the reaction.
- The product can be used directly in subsequent synthetic steps.
- Improved yields compared to prior art.
- Simplified handling due to the use of a single reagent system instead of multiple components.
The reaction sequence involves initially mixing the formamide with the tertiary amine base in the aprotic solvent at low temperature, followed by the addition of propylphosphonic acid anhydride and subsequent heating to promote the reaction.
Chemical Reaction Scheme
The general reaction can be summarized as:
$$
\text{N-(3,3-difluorocyclobutyl)formamide} + \text{Propylphosphonic acid anhydride} + \text{Tertiary amine} \rightarrow \text{Activated intermediate (e.g., isonitrile)} + \text{By-products}
$$
This activation step is crucial for downstream synthetic applications, such as the synthesis of ivosidenib intermediates.
Key Parameters Affecting the Preparation
| Parameter | Range/Options | Effect on Reaction |
|---|---|---|
| Solvent | EtOAc, THF, acetonitrile, 1,4-dioxane, DMF, DMA | Solubility and reaction rate |
| Tertiary amine base | Triethylamine, diisopropylethylamine, DBU, DABCO, quinuclidine | Base strength and reaction efficiency |
| Temperature (Ti) | -78°C to 30°C | Controls reaction initiation and intermediate stability |
| Temperature (T2) | >30°C to 77°C | Promotes completion of reaction |
| Reaction time | Variable | Influences yield and purity |
Analytical Data and Research Findings
Molecular and Physical Properties
According to PubChem data for N-(3,3-difluorocyclobutyl)formamide (CAS 1355328-30-1):
| Property | Value |
|---|---|
| Molecular Formula | C5H7F2NO |
| Molecular Weight | 135.11 g/mol |
| Exact Mass | 135.04957 Da |
| XLogP3-AA (lipophilicity) | 0.8 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 1 |
| Topological Polar Surface Area | 29.1 Ų |
These properties indicate moderate polarity and potential for hydrogen bonding, relevant for synthetic handling and biological applications.
Stability and Reactivity
The formamide group attached to a fluorinated cyclobutyl ring exhibits stability under the described reaction conditions, enabling its use as an intermediate without requiring isolation or purification post-reaction, as demonstrated in the patent process.
Comparative Analysis of Preparation Methods
Summary and Recommendations
The preparation of this compound, particularly the difluoro derivative, is efficiently achieved via the process involving reaction of the formamide with propylphosphonic acid anhydride in the presence of a tertiary amine base and aprotic solvents under controlled temperatures. This method provides high yields, operational simplicity, and avoids the need for purification, making it suitable for industrial and research scale synthesis.
Researchers aiming to prepare this compound should consider:
- Using aprotic solvents like ethyl acetate or THF for optimal solubility.
- Selecting tertiary amines such as triethylamine or DBU for effective base catalysis.
- Carefully controlling reaction temperatures, starting from low temperatures (-78°C to 30°C) and heating to moderate temperatures (30°C to 77°C).
- Leveraging the direct use of crude products in subsequent synthetic steps to improve efficiency.
Further exploration of alternative formylation methods may be limited by the reduced nucleophilicity of fluorinated amines, but the described process provides a robust and scalable approach.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorocyclobutyl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: The fluorine atom on the cyclobutyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted cyclobutyl derivatives.
Scientific Research Applications
Scientific Research Applications
N-(3-fluorocyclobutyl)formamide serves as a building block in the synthesis of complex organic molecules, making it a valuable intermediate in chemical research. It is also utilized in studies involving enzyme inhibition and protein-ligand interactions.
Areas of Application:
- Chemistry: this compound is used as an intermediate in synthesizing more complex organic molecules. It can undergo oxidation to form carboxylic acids, reduction to form amines, and substitution to create various substituted cyclobutyl derivatives.
- Biology: This compound is used in biological studies, including enzyme inhibition and protein-ligand interactions. Studies suggest that compounds containing similar structural motifs can influence cellular processes such as apoptosis and cell proliferation, making them candidates for pharmacological exploration.
- Industry: this compound is utilized in the production of specialty chemicals and materials.
Research indicates that this compound exhibits notable biological activity, particularly in drug development. It has been studied for its potential as an inhibitor of specific enzymes involved in various diseases, such as kinases critical in cancer pathways. The formamide group can form hydrogen bonds with biological molecules, influencing their structure and function. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in biochemical studies.
Potential Therapeutic Applications
This compound analogs have demonstrated potential in inhibiting certain kinases, which are critical in cancer pathways. Studies suggest that compounds containing similar structural motifs can influence cellular processes such as apoptosis and cell proliferation, making them candidates for further pharmacological exploration.
Other Compounds with Fluoro Functionality
Mechanism of Action
The mechanism of action of N-(3-fluorocyclobutyl)formamide involves its interaction with specific molecular targets. The formamide group can form hydrogen bonds with biological molecules, influencing their structure and function. The fluorine atom on the cyclobutyl ring can enhance the compound’s stability and reactivity, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and physicochemical differences between N-(3-fluorocyclobutyl)formamide and analogous compounds:
Key Observations :
- Cyclobutyl vs.
- Fluorine Effects : Fluorine substituents generally enhance metabolic stability and electronegativity, as seen in N-(3-fluorobenzyl)formamide and the tetrafluoropyridinyl derivative .
- Polarity and Solubility : Hydroxyl or pyridinyl groups (e.g., in N-(4-hydroxystyryl)formamide) increase polarity, whereas aromatic substituents like benzyl or chlorophenyl may reduce aqueous solubility .
Metabolic Pathways
- Prostaglandin Endoperoxide Synthetase (PGHS) Involvement: Formamide derivatives such as N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (FANFT) are metabolized via PGHS-mediated cooxidation, a pathway inhibited by nonsteroidal anti-inflammatory drugs (NSAIDs) like aspirin .
Antimicrobial and Enzymatic Activities
- Antibacterial Activity : Compounds like (Z)-N-(4-hydroxystyryl)formamide from Penicillium chrysogenum exhibit antibacterial effects against E. coli and S. aureus . The cyclobutyl derivative’s bioactivity remains unexplored but could differ due to steric effects.
- Structural rigidity in this compound might enhance or reduce such activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
